5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine
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Overview
Description
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine is a heterocyclic compound that belongs to the class of pyridino-triazines This compound is characterized by its fused ring structure, which includes both pyridine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridyl-triazine oxides.
Reduction: Formation of reduced pyridyl-triazine derivatives.
Substitution: Formation of substituted pyridyl-triazine compounds with various functional groups.
Scientific Research Applications
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrimidino[4,5-d][1,3]oxazines
Uniqueness
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields.
Properties
CAS No. |
121845-79-2 |
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Molecular Formula |
C13H11N5 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
5,7-dimethyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H11N5/c1-8-7-11-12(9(2)15-8)16-13(18-17-11)10-3-5-14-6-4-10/h3-7H,1-2H3 |
InChI Key |
ZKIOMLWEPUHBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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